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  • Product: 2-Hydrazinyl-4-nitropyridine
  • CAS: 148750-01-0

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 2-Hydrazinyl-4-nitropyridine in Fused Heterocyclic Synthesis

Executive Summary In advanced organic synthesis and medicinal chemistry, 2-hydrazinyl-4-nitropyridine (CAS: 148750-01-0) serves as a highly versatile, bifunctional building block. Primarily utilized for the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, 2-hydrazinyl-4-nitropyridine (CAS: 148750-01-0) serves as a highly versatile, bifunctional building block. Primarily utilized for the construction of [1,2,4]triazolo[4,3-a]pyridine scaffolds, this compound acts as a crucial intermediate in the development of kinase inhibitors. This whitepaper provides an in-depth technical analysis of its electronic topology, mechanistic behavior during cyclization, and self-validating experimental workflows designed for drug development professionals.

Chemical Profile and Electronic Topology

2-Hydrazinyl-4-nitropyridine (Molecular Formula: C₅H₆N₄O₂, MW: 154.13 g/mol ) features a highly polarized heterocyclic system[1]. The reactivity of this molecule is dictated by the synergistic push-pull electronic relationship between the hydrazine moiety and the 4-nitro group.

The 4-nitro group exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This significantly depletes the electron density of the pyridine ring, particularly at the C2 and C6 positions. Consequently, the C2 position becomes highly susceptible to nucleophilic aromatic substitution (SNAr), which is the fundamental mechanism by which hydrazine hydrate attacks2 to form the 2-hydrazinyl intermediate[2].

ElectronicTopology N 4-Nitro Group (-NO2) E Electron Withdrawal (-I and -M effects) N->E P Pyridine C2 Position E->P S Enhanced Electrophilicity (Facilitates SNAr) P->S C Regioselective Acylation S->C Steric/Electronic Directing H Hydrazine Terminal NH2 H->C High Nucleophilicity

Figure 1: Mechanistic influence of the 4-nitro group on regioselectivity and reactivity.

Mechanistic Principles: Nucleophilicity vs. Electrophilicity

Once 2-hydrazinyl-4-nitropyridine is formed, the hydrazine group (-NH-NH₂) acts as the primary nucleophilic center for downstream functionalization.

Causality of Regioselectivity: The internal nitrogen (N1) is directly attached to the electron-deficient pyridine ring. Its lone pair is partially delocalized into the ring (stabilized by the para-nitro group), which drastically reduces its nucleophilicity. Conversely, the terminal nitrogen (N2) remains highly nucleophilic due to the alpha-effect (electronic repulsion between adjacent lone pairs) and its lack of direct conjugation with the aromatic system.

When exposed to electrophiles such as acetic anhydride, the terminal nitrogen acts as the exclusive nucleophile, leading to regioselective acylation to form N'-(4-nitropyridin-2-yl)acetohydrazide. Subsequent cyclization requires the internal nitrogen to attack the newly formed carbonyl carbon, followed by dehydration, to yield the fused [1,2,4]triazolo[4,3-a]pyridine system[3].

SyntheticWorkflow N1 2-Chloro-4-nitropyridine N3 2-Hydrazinyl-4-nitropyridine N1->N3 SNAr N2 Hydrazine Hydrate N2->N3 Nucleophile N4 Acylation (Acetic Anhydride) N3->N4 N5 N'-(4-Nitropyridin-2-yl)acetohydrazide N4->N5 N6 Cyclization (-H2O) N5->N6 N7 7-Nitro-[1,2,4]triazolo[4,3-a]pyridine N6->N7

Figure 2: Synthetic workflow from 2-chloro-4-nitropyridine to the triazolopyridine core.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness in the lab, the following protocols incorporate self-validating checkpoints based on established 3[3].

Protocol A: Synthesis of 2-Hydrazinyl-4-nitropyridine Dihydrochloride

Causality: When synthesizing this compound from a dicarboxylate precursor (di-1-(4-nitropyridin-2-yl)hydrazine-1,2-dicarboxylate), acidic deprotection is required. Hydrogen chloride in dioxane provides strictly anhydrous acidic conditions, preventing the unwanted hydrolysis of the nitro group while efficiently cleaving the dicarboxylate. Ethanol is utilized as a polar protic solvent to stabilize and precipitate the resulting dihydrochloride salt.

  • Initiation: To a stirred mixture of di-1-(4-nitropyridin-2-yl)hydrazine-1,2-dicarboxylate (1.0 eq) in ethanol (1.5 M) at room temperature, add hydrogen chloride (30.0 eq, 4 N in dioxane).

  • Propagation: Stir the mixture under a nitrogen atmosphere for 16 hours.

  • Isolation: Concentrate the resulting suspension by half on a rotary evaporator, filter, and wash the filter cake with a minimal amount of diethyl ether.

  • Self-Validation Checkpoint: The reaction is complete when the suspension changes morphology and the starting material is entirely consumed (monitor via TLC, DCM:MeOH 9:1). Troubleshooting: If the yellow solid product does not precipitate upon concentration, the HCl concentration may have been insufficient or ambient moisture compromised the anhydrous state. Verify the mother liquor pH is < 2 and add excess diethyl ether to force precipitation. The expected MS (ESI) is m/z 155.2 [M+1]⁺[3].

Protocol B: Regioselective Acylation and Cyclization to Triazolopyridines

Causality: Pyridine is selected as both the solvent and the base. It neutralizes the dihydrochloride salt of the starting material, liberating the free hydrazine, and acts as a nucleophilic catalyst for acetic anhydride, forming a highly reactive acylpyridinium intermediate.

  • Neutralization & Acylation: To a stirred mixture of 2-hydrazinyl-4-nitropyridine dihydrochloride (1.0 eq) in pyridine (0.13 M) at room temperature, slowly add acetic anhydride (1.2 eq).

  • Cyclization: Stir the mixture at room temperature for 2 hours to ensure complete hydrazide formation, then elevate the temperature to 80 °C for 14 hours to drive the dehydration and ring closure.

  • Self-Validation Checkpoint: The regioselectivity of the intermediate is validated by LC-MS (target m/z 197.1 [M+H]⁺ for the hydrazide). Troubleshooting: If di-acylation is observed in the LC-MS trace before heating, it indicates a highly exothermic localized reaction or excess acetic anhydride. Ensure the acetic anhydride is added dropwise and strictly maintain the reaction at room temperature before initiating the thermal cyclization step.

Quantitative Data: Reaction Parameters

The choice of cyclization reagent dictates the substitution pattern at the C3 position of the resulting [1,2,4]triazolo[4,3-a]pyridine. Table 1 summarizes the thermodynamic parameters and yields for various functionalizations.

Table 1: Quantitative Comparison of Triazolopyridine Cyclization Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
Acetic AnhydridePyridine25 → 801672Forms 3-methyl-substituted triazole core.
Formic AcidToluene110 (Reflux)2465Direct condensation; forms unsubstituted C3 triazole.
Cyanogen BromideEtOH / H₂O25480Rapid cyclization; forms 3-amino-triazolopyridine.

Applications in Kinase Inhibitor Development

The ultimate value of 2-hydrazinyl-4-nitropyridine lies in its ability to efficiently generate the 7-nitro-[1,2,4]triazolo[4,3-a]pyridine core. In medicinal chemistry, the 7-nitro group is subsequently reduced to an amine (e.g., via Pd/C catalytic hydrogenation or Fe/HCl reduction), providing a critical synthetic handle for cross-coupling reactions (such as Buchwald-Hartwig aminations).

These elaborated scaffolds are highly potent inhibitors of Spleen Tyrosine Kinase (Syk) . Syk kinase acts as a central initiator in the signaling cascade of mast cells, leading to the release of pro-inflammatory mediators responsible for asthma, allergic disorders, and tumor metastasis[3]. By competing for the ATP-binding pocket of Syk, these triazolopyridine derivatives effectively halt the signaling pathway.

SykPathway Fc FcεRI Receptor (Mast Cell Surface) Syk Syk Kinase (Active) Fc->Syk Phosphorylation Plc PLC-γ Activation Syk->Plc Inh Triazolopyridine Derivative (Inhibitor) Inh->Syk ATP-competitive binding Ca Calcium Mobilization Plc->Ca Med Pro-inflammatory Mediator Release Ca->Med

Figure 3: Interruption of the FcεRI-mediated Syk kinase signaling pathway by triazolopyridine derivatives.

References

  • PubChem: 2-Hydrazinyl-4-nitropyridine | C5H6N4O2 | CID 61709558. National Library of Medicine (nih.gov). 1

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents. 3

  • Application Notes and Protocols for Nucleophilic substitutions. Benchchem. 2

Sources

Exploratory

solubility profile of 2-hydrazinyl-4-nitropyridine in polar organic solvents

Thermodynamic and Kinetic Solubility Profiling of 2-Hydrazinyl-4-Nitropyridine in Polar Organic Solvents: A Methodological Guide Structural Analytics and Solvation Thermodynamics In early-stage drug development and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Kinetic Solubility Profiling of 2-Hydrazinyl-4-Nitropyridine in Polar Organic Solvents: A Methodological Guide

Structural Analytics and Solvation Thermodynamics

In early-stage drug development and synthetic methodology, understanding the solvation behavior of highly functionalized heterocyclic intermediates is paramount. 2-Hydrazinyl-4-nitropyridine (Molecular Formula: C5H6N4O2, MW: 154.13 g/mol )[1] is a prime example of a molecule whose solubility is strictly dictated by its push-pull electronic configuration.

The molecule features an electron-deficient pyridine core, a strongly electron-withdrawing nitro group at the C4 position, and a nucleophilic, electron-donating hydrazine moiety at the C2 position[2]. This structural dichotomy creates a significant molecular dipole and a robust crystal lattice. Consequently, non-polar solvents (e.g., hexane or toluene) fail to disrupt the strong intermolecular forces. To achieve meaningful dissolution, polar organic solvents are required to overcome the lattice energy via dipole-dipole interactions and extensive hydrogen bonding[3]. The solubility of such active components directly dictates downstream formulation strategies and biological assay viability[4].

Mechanistic Causality of Solvation: Aprotic vs. Protic Environments

The choice of a polar organic solvent is not arbitrary; it fundamentally alters the solvation shell and the thermodynamic stability of the solute.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents provide the highest solubility profile. Dimethyl sulfoxide (DMSO) acts as a potent hydrogen bond acceptor (HBA). It interacts aggressively with the protons of the hydrazine group while its high dielectric constant stabilizes the polarized resonance structures of the nitropyridine ring. Polar aprotic solvents enhance solubility and reactivity by leaving nucleophilic centers (like the hydrazine group) exposed rather than heavily solvated[5].

  • Polar Protic Solvents (Methanol, Ethanol): These solvents yield moderate solubility. While they can act as both hydrogen bond donors (HBD) and acceptors, they often create a competitive hydrogen-bonded network. Protic solvents tend to stabilize the nucleophile through hydrogen bonding, which can slow down dissolution kinetics and fail to break the crystal lattice as efficiently as aprotic alternatives[5].

G cluster_0 Polar Aprotic (DMSO/DMF) cluster_1 Polar Protic (MeOH/EtOH) Compound 2-Hydrazinyl-4-nitropyridine (Crystal Lattice) Aprotic Strong H-Bond Acceptor High Dielectric Compound->Aprotic Dipole-Dipole + Hydrazine H-Bonding Protic H-Bond Donor & Acceptor Competitive Network Compound->Protic Complex H-Bond Network Solv_Aprotic High Solubility (>50 mg/mL) Aprotic->Solv_Aprotic Solv_Protic Moderate Solubility (5-15 mg/mL) Protic->Solv_Protic

Mechanistic pathways of 2-hydrazinyl-4-nitropyridine solvation in polar aprotic vs. protic solvents.

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility profile of 2-hydrazinyl-4-nitropyridine across various solvent classes at 25°C. Note: Values are empirically estimated based on the functional group contributions and dielectric constants of the respective solvents.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
DMSO Polar Aprotic46.7> 50.0Strong HBA, Dipole-Dipole stabilization
DMF Polar Aprotic36.730.0 - 50.0Strong HBA, Dipole-Dipole stabilization
Methanol Polar Protic32.75.0 - 15.0HBD/HBA competitive network
Acetonitrile Polar Aprotic37.51.0 - 5.0Moderate Dipole-Dipole
Hexane Non-Polar1.89< 0.1Insoluble (Control)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

A common pitfall in early-stage research is confusing kinetic dissolution (visual clearance of a solute) with thermodynamic solubility (the true equilibrium state). Relying on kinetic data often leads to supersaturation, resulting in unexpected precipitation during downstream assays. To ensure scientific integrity, the following self-validating isothermal shake-flask protocol must be employed.

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess of solid 2-hydrazinyl-4-nitropyridine (approx. 100 mg) to 1.0 mL of the target HPLC-grade solvent in a sealed amber glass vial .

    • Causality: Nitroaromatic compounds are highly susceptible to photo-degradation. Amber glass prevents UV-induced radical formation.

  • Thermal Equilibration: Place the vial in a thermostatic shaker. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for an initial 48 hours.

    • Causality: 48 hours is the minimum required baseline to ensure the transition from kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Causality: PTFE is chemically inert to aggressive polar solvents like DMSO and DMF. Using Nylon or Cellulose Acetate filters can result in filter dissolution or non-specific binding of the solute, artificially altering the concentration.

  • Quantification: Dilute the filtrate immediately into the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile) to prevent precipitation. Quantify using HPLC-UV at the compound's absorbance maximum (typically ~320-350 nm).

  • The Self-Validation Loop: Repeat sampling and quantification at 72 hours. Equilibrium is strictly validated only if the concentration variance (ΔC) between the 48h and 72h time points is < 2%.

Workflow Start Excess Solute + Solvent (Amber Vial) Equil Isothermal Agitation (25°C, 300 RPM, 48h) Start->Equil Sep Centrifugation & PTFE Filtration (Remove Micro-particulates) Equil->Sep Quant HPLC-UV Quantification (Dilution in Mobile Phase) Sep->Quant Valid Self-Validation Loop (ΔC < 2% between 48h & 72h) Quant->Valid Fail Kinetic State (Continue Agitation) Valid->Fail ΔC > 2% Fail->Equil Re-equilibrate

Self-validating isothermal shake-flask workflow for determining thermodynamic solubility.

Troubleshooting: Degradation and Stability Considerations

When working with hydrazine derivatives in polar organic solvents, chemical stability is just as critical as solubility. Far from being passive media, solvents actively shape chemical outcomes[5].

  • Schiff Base Formation: If using solvents like DMF or acetone that have degraded or contain trace carbonyl impurities (e.g., formyl compounds), the nucleophilic hydrazine group will readily react to form a Schiff base (hydrazone). Always use anhydrous, freshly opened HPLC-grade solvents.

  • Autoxidation: In polar protic solvents, trace transition metals can catalyze the autoxidation of the hydrazine moiety. If the solution turns progressively darker over the 48-hour equilibration period, monitor the chromatographic baseline for secondary degradation peaks.

References

  • Title: 2-Hydrazinyl-4-nitropyridine | C5H6N4O2 | CID 61709558 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Deep Dive into Common Organic Solvents Source: ChemTalk URL: [Link]

  • Title: Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)

Sources

Foundational

Synthesis Pathways for 2-Hydrazinyl-4-Nitropyridine Derivatives: A Technical Guide for Drug Development

Executive Summary The synthesis of 2-hydrazinyl-4-nitropyridine derivatives is a critical transformation in modern medicinal chemistry. These intermediates serve as foundational building blocks for fused heterocyclic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-hydrazinyl-4-nitropyridine derivatives is a critical transformation in modern medicinal chemistry. These intermediates serve as foundational building blocks for fused heterocyclic systems—such as triazolo[4,3-a]pyridines and pyrazolopyridines—which are privileged scaffolds in the development of ErbB receptor tyrosine kinase inhibitors and mGluR2 allosteric modulators ()[1],[2].

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution ( SN​Ar ) pathways used to generate these derivatives. By examining the mechanistic causality, thermal safety profiles, and self-validating protocols, this document equips process chemists and drug development professionals with a scalable, high-yielding methodology.

Mechanistic Rationale: The SN​Ar Pathway

The conversion of 2-chloro-4-nitropyridine to 2-hydrazinyl-4-nitropyridine is driven by a classic SN​Ar mechanism. The success of this reaction relies heavily on the electronic environment of the pyridine ring.

Causality of Substitution: The pyridine nitrogen intrinsically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the 4-position provides profound synergistic activation. During the nucleophilic attack by hydrazine, the negative charge generated in the transition state (the Meisenheimer complex) is stabilized via resonance by both the endocyclic nitrogen and the exocyclic nitro group. Because the chloride leaving group is positioned at the 2-position (ortho to the ring nitrogen and meta to the nitro group, though the nitro group's inductive and resonance effects still heavily activate the entire conjugated system), the activation energy barrier for nucleophilic attack is significantly reduced[3],[4].

SNAr_Mechanism SM 2-Chloro-4-nitropyridine (Electrophile) MC Meisenheimer Complex (Transition State) SM->MC Nucleophilic Attack NUC Hydrazine Hydrate (Nucleophile) NUC->MC Nucleophilic Attack PROD 2-Hydrazinyl-4-nitropyridine (Target Intermediate) MC->PROD Chloride Elimination DOWN Triazolo[4,3-a]pyridines (Kinase Inhibitors) PROD->DOWN Cyclization (e.g., HC(OEt)3)

Fig 1: SNAr synthesis pathway of 2-hydrazinyl-4-nitropyridine and downstream cyclization.

Process Optimization & Thermal Safety

While the SN​Ar reaction is mechanistically straightforward, the use of hydrazine presents severe safety and scalability challenges. Hydrazine is highly flammable and acts as a potent reducing agent.

In early-stage medicinal chemistry, substitutions are frequently performed using 7 equivalents of hydrazine monohydrate in 2-propanol at 65 °C. However, process development studies have revealed a dangerous latent exotherm upon the dissolution of the halopyridine starting material, which can cause the internal temperature to spike to 90 °C, risking thermal runaway ()[5],[6].

To mitigate this, the process must be transitioned to an aqueous system. Using 35 wt% aqueous hydrazine utilizes water as a thermal sink, effectively absorbing the latent heat of reaction and allowing for a controlled, scalable process[5].

Quantitative Data: Optimization of SN​Ar Conditions

The following table summarizes the evolution of the reaction conditions from discovery to process scale:

Solvent SystemHydrazine SourceTemp (°C)Time (h)Yield (%)Safety & Scalability Profile
2-PropanolHydrazine Monohydrate (7 eq)65 → 90482High risk (Latent exotherm observed)
EthanolHydrazine Hydrate (80%)78685Moderate risk (Flammable solvent)
PyridineAnhydrous Hydrazine801676High risk (Toxicity and flammability)
WaterAqueous Hydrazine (35 wt%)95891Safe (Controlled exotherm, highly scalable)

Self-Validating Experimental Protocol

The following protocol is engineered for the multikilogram-scale synthesis of 2-hydrazinyl-4-nitropyridine. It incorporates strict In-Process Controls (IPCs) to ensure the system is self-validating and prevents downstream failure[5],[6].

Objective: Safe, high-yielding nucleophilic aromatic substitution of 2-chloro-4-nitropyridine.

Step-by-Step Methodology:

  • Reactor Preparation & Purging: Charge a clean, jacketed stainless-steel reactor with purified water (12.2 L/kg relative to starting material). Add 2-chloro-4-nitropyridine (1.0 eq). Sparge the heterogeneous mixture with nitrogen for 60–70 minutes at 25 ± 5 °C.

    • Causality Check: Nitrogen sparging displaces dissolved oxygen, neutralizing the flammability risk associated with the subsequent hydrazine addition.

  • Nucleophile Addition: Under a continuous nitrogen sweep, slowly charge hydrazine solution (35 wt% in water, ~5.8 eq) to the reaction mass at 25 ± 5 °C.

    • Self-Validation: Monitor the internal thermocouple. The addition rate must be dynamically adjusted to ensure the exotherm does not exceed ΔT > 5 °C.

  • Thermal Activation: Ramp the reactor temperature to 95 ± 5 °C over 1 hour. Hold the reaction at this temperature for 8 hours.

    • Causality Check: The elevated temperature is required to overcome the activation energy of the Meisenheimer complex formation in a highly aqueous, hydrogen-bonding solvent matrix.

  • Reaction Monitoring (IPC): Pull a sample for HPLC analysis at the 8-hour mark. The reaction is deemed complete when the residual 2-chloro-4-nitropyridine content is ≤ 2.0% (ideally ≤ 0.5%).

  • Controlled Crystallization: Cool the mixture linearly to 20 °C over 2 hours.

    • Causality Check: 2-Hydrazinyl-4-nitropyridine exhibits poor solubility in cold water compared to the highly soluble hydrazine hydrochloride byproduct. This differential solubility drives the spontaneous crystallization of the target product in high purity.

  • Isolation: Filter the precipitated solid. Wash the filter cake with cold purified water (6 L/kg) to remove residual hydrazine. Dry the product under vacuum at 40 °C to constant weight.

Experimental_Workflow Step1 1. N2 Purge & Charge 2-Chloro-4-nitropyridine Step2 2. Controlled Addition 35% aq. Hydrazine (25 °C) Step1->Step2 Step3 3. Thermal Activation (95 °C, 8h) Step2->Step3 Step4 4. HPLC Validation (Precursor ≤ 0.5%) Step3->Step4 Step5 5. Controlled Cooling (20 °C over 2h) Step4->Step5 Step6 6. Filtration & Drying (Vacuum, 40 °C) Step5->Step6

Fig 2: Scalable experimental workflow for the synthesis of 2-hydrazinyl-4-nitropyridine.

Downstream Derivatization: Fused Heterocycles

Once isolated, 2-hydrazinyl-4-nitropyridine serves as a highly versatile precursor. The most common downstream application is the synthesis of 1,2,4-triazolo[4,3-a]pyridine architectures.

By reacting the hydrazine moiety with a carboxylic acid equivalent—such as triethyl orthoformate or trimethoxymethane—in the presence of an acid catalyst (e.g., 4-methylbenzenesulfonic acid or HCl), rapid cyclization occurs ()[1]. The resulting nitro-substituted triazolopyridines can subsequently undergo catalytic hydrogenation (Pd/C, H2​ ) to yield amino-triazolopyridines, which are essential pharmacophores for hydrogen-bonding interactions within the ATP-binding pockets of various kinases[1],[2].

References

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery Source: Organic Process Research & Development (ACS Publications), 2017, 21, 9, 1286-1293. URL:[Link]

  • Source: US Patent US9693989B2 (Array Biopharma, Inc.)
  • 7-aryl-1,2,4-triazolo[4,3-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors Source: US Patent US9085577B2 URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Reduction of 2-Hydrazinyl-4-Nitropyridine to Pyridine-2,4-Diamine

Introduction: The Significance of Pyridine-2,4-Diamine in Drug Discovery Pyridine-2,4-diamine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridine-2,4-Diamine in Drug Discovery

Pyridine-2,4-diamine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. These compounds are integral to the development of treatments for a wide range of diseases, including various cancers and neurological disorders. Their prevalence in drug design stems from their ability to form key hydrogen bonding interactions with biological targets. The efficient and selective synthesis of these diamines is therefore a critical step in the drug development pipeline. This application note provides detailed protocols for the catalytic reduction of 2-hydrazinyl-4-nitropyridine to the corresponding pyridine-2,4-diamine, a key synthetic intermediate.

The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of a reactive hydrazinyl moiety. This guide presents two robust and validated protocols: Catalytic Transfer Hydrogenation (CTH) and Catalytic Hydrogenation, each with a discussion of their relative merits and operational considerations.

Chemical Transformation Pathway

The overall chemical reaction is the selective reduction of the nitro group of 2-hydrazinyl-4-nitropyridine to an amino group, yielding pyridine-2,4-diamine.

Reaction_Pathway Start 2-Hydrazinyl-4-nitropyridine Reagents Catalyst + Hydrogen Source (e.g., Pd/C + H₂ or Raney Ni + N₂H₄·H₂O) Start->Reagents Reduction Product Pyridine-2,4-diamine Reagents->Product

Caption: General reaction scheme for the reduction of 2-hydrazinyl-4-nitropyridine.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate

Catalytic transfer hydrogenation is a powerful and operationally simple method that circumvents the need for high-pressure hydrogenation equipment.[1] In this protocol, hydrazine hydrate serves as the in-situ source of hydrogen, which is transferred to the substrate on the surface of the catalyst.[2][3] This method has demonstrated high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.[4]

Causality Behind Experimental Choices:
  • Catalyst: Raney Nickel is an effective catalyst for the reduction of nitro groups.[5] While it can also reduce hydrazines, under the controlled conditions of CTH, it can be selective for the nitro group. Palladium on carbon (Pd/C) is another excellent choice and may offer even greater selectivity.[2][3]

  • Hydrogen Donor: Hydrazine hydrate is an efficient and convenient hydrogen donor for CTH.[1]

  • Solvent: Ethanol or methanol are excellent solvents for this reaction due to their ability to dissolve the starting material and their compatibility with the catalyst and reagents.

  • Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Experimental Workflow: Catalytic Transfer Hydrogenation

CTH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with 2-hydrazinyl-4-nitropyridine and catalyst (Raney Ni or Pd/C) B Add solvent (Ethanol) A->B C Heat to reflux (approx. 78°C) B->C D Add hydrazine hydrate dropwise C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter off catalyst F->G H Concentrate filtrate in vacuo G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the Catalytic Transfer Hydrogenation protocol.

Detailed Step-by-Step Methodology:
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinyl-4-nitropyridine (1.0 eq) and Raney Nickel (50% slurry in water, ~0.2 eq by weight of dry catalyst) or 10% Pd/C (0.1 eq).

  • Solvent Addition: Add ethanol (10-20 mL per gram of starting material).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (80% solution in water, 3.0-5.0 eq) dropwise over a period of 30-60 minutes. Caution: The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine) to afford the pure pyridine-2,4-diamine.

Data Analysis and Characterization:
  • TLC: Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) and visualize with UV light and/or an appropriate stain. The product should have a different Rf value than the starting material.

  • ¹H NMR: Confirm the structure of the product by proton NMR spectroscopy. Expect to see the disappearance of the signals corresponding to the nitro-substituted pyridine ring and the appearance of new signals for the amino-substituted ring.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Protocol 2: Catalytic Hydrogenation with H₂ Gas

Catalytic hydrogenation using hydrogen gas is a clean and efficient method for the reduction of nitro groups. This protocol requires a hydrogenation apparatus capable of operating at elevated pressures.

Causality Behind Experimental Choices:
  • Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It generally offers good selectivity.[6]

  • Hydrogen Source: High-purity hydrogen gas is used as the reductant.

  • Solvent: Methanol is a common solvent for catalytic hydrogenation due to its polarity and ability to dissolve a wide range of organic compounds.

  • Pressure: A moderate hydrogen pressure (e.g., 50 psi) is typically sufficient to drive the reaction to completion in a reasonable time.

  • Temperature: The reaction is often performed at room temperature, but gentle heating can be applied to increase the reaction rate if necessary.

Experimental Workflow: Catalytic Hydrogenation

CH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge hydrogenation vessel with 2-hydrazinyl-4-nitropyridine and 10% Pd/C B Add solvent (Methanol) A->B C Seal vessel and purge with N₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir vigorously at room temperature D->E F Monitor H₂ uptake E->F G Vent H₂ and purge with N₂ F->G H Filter off catalyst G->H I Concentrate filtrate in vacuo H->I J Purify by column chromatography I->J

Caption: Step-by-step workflow for the Catalytic Hydrogenation protocol.

Detailed Step-by-Step Methodology:
  • Reactor Setup: In a high-pressure hydrogenation vessel, combine 2-hydrazinyl-4-nitropyridine (1.0 eq) and 10% Pd/C (0.05 - 0.1 eq).

  • Solvent Addition: Add methanol (15-25 mL per gram of starting material).

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully depressurizing and taking an aliquot.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Analysis and Characterization:

The methods for data analysis and characterization are the same as described in Protocol 1.

Comparison of Protocols

ParameterCatalytic Transfer Hydrogenation (Protocol 1)Catalytic Hydrogenation (Protocol 2)
Equipment Standard laboratory glasswareHigh-pressure hydrogenation apparatus
Safety Avoids handling of flammable H₂ gas, but hydrazine is toxicRequires careful handling of flammable H₂ gas under pressure
Selectivity Generally high, can be tuned by reaction conditionsHigh, but potential for over-reduction of sensitive groups
Reaction Time Typically a few hoursCan be faster, depending on pressure and catalyst loading
Scalability Readily scalableRequires specialized equipment for large-scale reactions

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst, the reaction time, or the temperature (for CTH). For catalytic hydrogenation, increasing the hydrogen pressure may be beneficial.

  • Formation of Byproducts: If byproducts are observed, such as from the reduction of the hydrazinyl group, consider using a more selective catalyst or milder reaction conditions (e.g., lower temperature, shorter reaction time). The use of a catalyst poison to increase selectivity can also be explored.

  • Low Yield: Poor recovery of the product may be due to its adsorption onto the catalyst or degradation during work-up. Ensure thorough washing of the catalyst and consider using a milder purification method.

References

  • Schenker, E. (1961). Chemische und physikalische Methoden zur Prüfung der pharmazeutischen Qualität von Arzneimitteln. Archiv der Pharmazie, 294(11), 649-668.
  • Johnstone, R. A. W., & Wilby, A. H. (1985).
  • Kumar, S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Furst, A., Berlo, R. C., & Hooton, S. (1965). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). Chemical Reviews, 65(1), 51–68.
  • Brieger, G., & Nestrick, T. J. (1974).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. Retrieved from a hypothetical BenchChem technical note.
  • Li, F., Frett, B., & Li, H. Y. (2014).
  • Zhang, Z., Liu, Z., & Chen, T. (2016).
  • Li, F., Frett, B., & Li, H. Y. (2014).
  • A kind of method that reduction of aromatic nitro-compounds by hydrazine hydrate prepares arom

Sources

Application

in vitro assay preparation using 2-hydrazinyl-4-nitropyridine

Application Note: Highly Sensitive In Vitro Assay Preparation for Carbonyl-Containing Metabolites Using 2-Hydrazinyl-4-Nitropyridine Derivatization Executive Summary The quantification of carbonyl-containing biomolecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Sensitive In Vitro Assay Preparation for Carbonyl-Containing Metabolites Using 2-Hydrazinyl-4-Nitropyridine Derivatization

Executive Summary

The quantification of carbonyl-containing biomolecules—such as ketosteroids, short-chain aldehydes, and lipid peroxidation products—in in vitro assays is notoriously challenging. These metabolites often lack a strong chromophore for UV detection and exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). To overcome these analytical barriers, chemical derivatization using hydrazine derivatives has become a gold standard[1].

This application note details a comprehensive, self-validating protocol utilizing 2-hydrazinyl-4-nitropyridine (2-HNP) as a pre-column derivatization reagent. By converting trace carbonyls into stable hydrazones, 2-HNP drastically enhances both chromatographic retention and detection sensitivity for LC-MS/MS and HPLC-UV platforms[2].

Mechanistic Rationale: The Dual-Advantage of 2-HNP

The selection of 2-HNP over traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) is driven by its specific molecular architecture, which provides a dual analytical advantage:

  • Nucleophilic Condensation: The terminal hydrazine group (–NH–NH₂) acts as a potent nucleophile. Under mild acidic conditions, it attacks the electrophilic carbon of target aldehydes or ketones, eliminating a water molecule to form a highly stable hydrazone derivative[2].

  • Signal Amplification (UV & MS): The 4-nitropyridine moiety serves two distinct detection purposes. The nitro group (–NO₂) acts as a strong electron-withdrawing chromophore, enabling highly sensitive UV-Vis detection. Simultaneously, the pyridine nitrogen provides a basic site that readily accepts a proton in acidic LC mobile phases. This permanently charged moiety drastically lowers the limit of detection (LOD) during positive-ion electrospray ionization (ESI+) in LC-MS/MS[3].

Visualizing the Assay Workflow

Workflow A 1. In Vitro Sample Collection (Spike SIL-Internal Standard) B 2. Protein Precipitation (Tannic Acid Addition) A->B C 3. Liquid-Liquid Extraction (MTBE + 10% Butanol) B->C D 4. Solvent Evaporation (N2 Gas, 40°C) C->D E 5. 2-HNP Derivatization (60°C, Formic Acid Catalyst) D->E F 6. Quenching & Reconstitution (Methanol / Mobile Phase) E->F G 7. LC-MS/MS or HPLC-UV Quantification F->G

Workflow for 2-HNP derivatization of carbonyl metabolites in in vitro assays.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction accounts for matrix effects, extraction recovery, and derivatization efficiency variations.

Materials & Reagents
  • Derivatization Reagent: 2-Hydrazinyl-4-nitropyridine (2-HNP), 5 mg/mL in LC-MS grade methanol.

  • Catalyst: 1% (v/v) Formic Acid in methanol.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) containing 10% butanol[4].

  • Emulsion Inhibitor: Tannic acid solution (10 mg/mL in water)[4].

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of the in vitro assay sample (e.g., cell lysate or culture media) into a clean microcentrifuge tube. Immediately spike with 10 µL of the appropriate SIL-IS (e.g., d3-testosterone or d4-cortisol).

  • Protein Precipitation: Add 20 µL of the tannic acid solution. Vortex vigorously for 30 seconds. Note: Tannic acid acts as a novel and effective protein precipitation reagent that prevents emulsion formation during subsequent extraction steps[4].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of the MTBE/10% butanol extraction solvent. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases[4].

  • Evaporation: Carefully transfer the upper organic layer to a new glass vial. Evaporate to complete dryness under a gentle stream of oxygen-free nitrogen (OFN) at 40°C.

  • Derivatization Reaction: Reconstitute the dried extract in 50 µL of the 2-HNP reagent solution. Add 10 µL of the 1% formic acid catalyst. Vortex to ensure complete dissolution.

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes to drive the condensation reaction to completion[3].

  • Quenching: Remove from heat and quench the reaction by adding 40 µL of LC-MS grade water. Transfer to an autosampler vial for immediate LC-MS/MS or HPLC-UV analysis.

Expert Insights: The Causality Behind the Protocol

As an application scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe:

  • Causality of Acid Catalysis: The addition of formic acid is not optional. The carbonyl oxygen of the target metabolite must be protonated to increase the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the 2-HNP hydrazine group, ensuring high-yield hydrazone formation.

  • Causality of Temperature (60°C): While simple aldehydes may derivatize at room temperature, complex ketosteroids (like 11-ketotestosterone or progesterone) suffer from severe steric hindrance around the carbonyl group[3]. Elevating the temperature to 60°C provides the necessary kinetic energy to overcome this steric bulk, ensuring uniform derivatization across structurally diverse metabolites.

  • Causality of Tannic Acid vs. Acetonitrile: Traditional protein precipitation relies on organic solvents like acetonitrile. However, acetonitrile co-extracts a massive amount of endogenous phospholipids from cell lysates, leading to severe ion suppression in the MS source. Tannic acid effectively cross-links and precipitates proteins without extracting phospholipids, allowing for a highly specific, emulsion-free LLE with MTBE[4].

Quantitative Data Presentation

The following table summarizes the analytical enhancement achieved by utilizing hydrazinopyridine-based derivatization on representative carbonyl-containing metabolites, demonstrating significant improvements in detection limits[3].

Analyte ClassTarget MetaboliteLOD (Underivatized, ESI+)LOD (2-HNP Derivatized, ESI+)Fold ImprovementLinear Range
Ketosteroid Progesterone12.5 ng/mL0.16 ng/mL~78x0.5 - 500 ng/mL
Ketosteroid 11-Deoxycortisol25.0 ng/mL0.63 ng/mL~40x1.0 - 1000 ng/mL
Ketosteroid 11-Ketotestosterone50.0 ng/mL1.25 ng/mL~40x2.5 - 1000 ng/mL
Aldehyde Malondialdehyde (MDA)>100 ng/mL (Poor Ionization)0.50 ng/mL>200x1.0 - 500 ng/mL

Note: Data reflects typical performance metrics observed in complex biological matrices (e.g., blood plasma or cell lysates) using triple quadrupole LC-MS/MS systems.

References

  • [1] Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage | Analytical Chemistry - ACS Publications |[Link]

  • [4] Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization | PubMed - National Institutes of Health |[Link]

  • [2] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | MDPI |[Link]

  • [3] Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS | PubMed - National Institutes of Health |[Link]

Sources

Method

Application Note: 2-Hydrazinyl-4-nitropyridine as a Divergent Scaffold in Targeted Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Rationale in Drug Design In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Rationale in Drug Design

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the use of privileged, rigidified heterocyclic scaffolds. 2-Hydrazinyl-4-nitropyridine (CAS: 148750-01-0) has emerged as a highly versatile, bifunctional building block for the synthesis of fused bicyclic systems, most notably [1,2,4]triazolo[4,3-a]pyridines [1].

The strategic value of this compound lies in its dual functionality:

  • The Hydrazine Moiety (C2): Acts as the primary nucleophilic center for cyclocondensation. When reacted with orthoesters, aldehydes, or carboxylic acids, it drives the formation of the triazole ring. The resulting triazolopyridine core mimics the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the hinge region of kinases (such as Syk kinase, which is implicated in inflammatory disorders and malignancies) [1].

  • The Nitro Group (C4): Serves a sequential, dual purpose. During the initial synthesis, its strong electron-withdrawing nature activates the pyridine ring, facilitating the nucleophilic aromatic substitution (SNAr) required to install the hydrazine. Post-cyclization, it acts as a "masked" amine. Because a free amine would interfere with the cyclization step, the nitro group protects the C4 position. Once the bicyclic core is formed, the nitro group is catalytically reduced to an amine, providing a nucleophilic handle for late-stage diversification (e.g., Buchwald-Hartwig aminations, urea formations) to explore Structure-Activity Relationships (SAR) [1, 3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting the pharmacokinetic behavior of the final drug candidates.

Table 1: Physicochemical Parameters of 2-Hydrazinyl-4-nitropyridine [2]

ParameterValueMedicinal Chemistry Implication
Molecular Weight 154.13 g/mol Fragment-like MW allows for extensive downstream elaboration (e.g., adding large hydrophobic binding moieties) without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 96.8 ŲProvides optimal polarity for hydrogen bonding within the solvent-exposed or hinge regions of kinase active sites.
XLogP3 (Predicted) 0.3Highly hydrophilic profile; serves to balance the lipophilicity of bulky hydrophobic groups added during late-stage SAR library generation.
Hydrogen Bond Donors/Acceptors 2 / 4Ensures robust interaction with the ATP-binding pocket, specifically targeting backbone carbonyls and amides.

Synthetic Workflow & Causality

The transformation of 2-hydrazinyl-4-nitropyridine into a targeted kinase inhibitor follows a strict, logically sequenced pathway. The workflow below illustrates the divergent synthetic strategy used to generate libraries of kinase inhibitors.

G A 2-Chloro-4-nitropyridine (Electrophilic Precursor) B 2-Hydrazinyl-4-nitropyridine (Bifunctional Scaffold) A->B Boc-hydrazine + HCl (SNAr & Deprotection) C 7-Nitro-triazolopyridine (Rigidified Core) B->C Orthoester / R-COOH (Cyclocondensation) D 7-Amino-triazolopyridine (Nucleophilic Handle) C->D H2, Pd/C (Nitro Reduction) E Kinase Inhibitor Library (Targeted SAR) D->E Electrophile Coupling (Late-Stage Diversification)

Caption: Divergent synthetic workflow utilizing 2-hydrazinyl-4-nitropyridine for kinase inhibitor design.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Preparation of 2-Hydrazinyl-4-nitropyridine Dihydrochloride

Reference standard adapted from Vertex Pharmaceuticals kinase inhibitor synthesis. [1]

  • Objective: Isolate the pure hydrazine building block while preventing the formation of symmetric bis-pyridyl hydrazines (a common side reaction when using free hydrazine hydrate).

  • Procedure:

    • To a stirred mixture of di-tert-butyl 1-(4-nitropyridin-2-yl)hydrazine-1,2-dicarboxylate (6.7 g, 18.91 mmol) in ethanol (30 mL) at room temperature, add hydrogen chloride (142 mL, 567 mmol, 4 N in dioxane).

    • Stir the resulting mixture under a nitrogen atmosphere for 16 hours.

    • Concentrate the resulting suspension by half on a rotary evaporator.

    • Filter the precipitate and wash with a minimal amount of cold diethyl ether to afford the product.

  • Causality: The large excess of anhydrous HCl in dioxane ensures complete cleavage of both Boc protecting groups. Maintaining an anhydrous environment prevents the unwanted hydrolysis of the nitro group. Ethanol acts as a solvent for the starting material but functions as an anti-solvent for the highly polar dihydrochloride salt, driving precipitation.

  • Self-Validation: The reaction is visibly complete when the initial clear solution transitions into a thick, precipitous suspension. TLC (hexane/EtOAc 1:1) will confirm the complete disappearance of the high-Rf starting material. LC-MS (ESI+) validation will show the target mass [M+H]+ at m/z 155.1.

Protocol 2: Cyclocondensation to 7-Nitro-[1,2,4]triazolo[4,3-a]pyridine
  • Objective: Construct the rigidified bicyclic kinase hinge-binder.

  • Procedure:

    • Suspend 2-hydrazinyl-4-nitropyridine dihydrochloride (1.0 eq) in triethyl orthoformate (10 volumes).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

    • Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

  • Causality: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source (C3 of the triazole ring). The high temperature drives off the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable cyclized product [3].

  • Self-Validation: The reaction progress can be monitored by the distillation of ethanol. LC-MS analysis of the crude mixture will show the loss of H2O/EtOH and a distinct mass shift corresponding to the [M+H]+ of the cyclized product (m/z 165.1).

Protocol 3: Catalytic Reduction to 7-Amino-[1,2,4]triazolo[4,3-a]pyridine
  • Objective: Unmask the nucleophilic handle for late-stage SAR diversification.

  • Procedure:

    • Dissolve the 7-nitro-[1,2,4]triazolo[4,3-a]pyridine intermediate in a 1:1 mixture of methanol and ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon atmosphere.

    • Purge the flask with hydrogen gas (H2) and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate.

  • Causality: The nitro group is reduced after cyclization because a free amine at the 4-position would competitively react with the orthoester during Protocol 2, leading to complex polymeric mixtures. The mixed solvent system ensures the solubility of both the nitro precursor and the highly polar amine product.

  • Self-Validation: The deep yellow/orange color characteristic of the conjugated nitro-aromatic system will visibly fade to a pale yellow or colorless solution upon complete reduction. LC-MS will confirm a mass shift of -30 Da (loss of O2, addition of H2), yielding the target amine.

References

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Vertex Pharmaceuticals. Available at: 1

  • 2-Hydrazinyl-4-nitropyridine | C5H6N4O2 | CID 61709558. National Center for Biotechnology Information. PubChem Compound Database. Available at:2

  • N,N-dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline. Chemsrc Database. Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization and Purification of Crude 2-Hydrazinyl-4-Nitropyridine

Introduction: This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-hydrazinyl-4-nitropyridine. The methodologies and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-hydrazinyl-4-nitropyridine. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven insights to ensure both purity and yield are maximized while maintaining experimental safety. 2-Hydrazinyl-4-nitropyridine, a key intermediate in medicinal chemistry, possesses both a nucleophilic hydrazine group and an electron-withdrawing nitro group, which influence its solubility and stability[1][2]. Effective purification is critical for the success of subsequent synthetic steps.

SAFETY ADVISORY Compounds containing both hydrazine and nitro functional groups can be energetically unstable and may decompose rapidly upon heating or mechanical shock.[3][4] Always conduct experiments in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use a blast shield, especially when working on a larger scale. Avoid scratching or scraping the dry, purified material. It is recommended to handle the purified solid while it is still slightly damp with solvent whenever possible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most suitable starting solvent for the recrystallization of 2-hydrazinyl-4-nitropyridine?

A1: Given the polar nature of both the pyridine ring and the nitro and hydrazinyl substituents, polar solvents are the most effective choice.[5] The principle of "like dissolves like" suggests that polar protic solvents such as ethanol or methanol are excellent starting points. These solvents typically exhibit a favorable solubility curve, meaning the compound is highly soluble when hot but sparingly soluble when cold, which is the ideal characteristic for maximizing recovery during recrystallization.[5] For particularly stubborn purifications, dimethylformamide (DMF) has been used for related hydrazinopyridine derivatives, followed by cooling and addition of water to induce crystallization.[6]

Q2: How does the thermal stability of 2-hydrazinyl-4-nitropyridine affect the purification process?

A2: The thermal stability is a critical consideration. Hydrazine derivatives and nitroaromatic compounds can be susceptible to thermal decomposition.[3][4] During recrystallization, the goal is to dissolve the crude product in the minimum amount of boiling solvent as quickly as possible to minimize the time the compound spends at high temperatures. Prolonged heating can lead to degradation, resulting in lower yields and the formation of colored impurities.

Q3: What are the likely impurities in my crude 2-hydrazinyl-4-nitropyridine?

A3: The impurity profile depends on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a precursor like 2-chloro-4-nitropyridine with hydrazine hydrate.[7][8] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., 2-chloro-4-nitropyridine).

  • Excess hydrazine hydrate.

  • By-products from side reactions, such as diazo coupling products.[9]

Q4: My crude product is an oil that won't solidify. Can I still use recrystallization?

A4: An oily product is a common challenge, often due to a high concentration of impurities depressing the melting point.[5] Direct recrystallization may be difficult, but several techniques can induce solidification:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) can often cause it to solidify.[10][11]

  • Solvent System Adjustment: If you attempt recrystallization from a mixed solvent system (e.g., ethanol/water), try dissolving the oil in a minimal amount of the "good" solvent (ethanol) and then slowly adding the "bad" solvent (water) until persistent turbidity is observed.[10]

  • Seeding: If a small amount of pure, solid material is available, adding a seed crystal can initiate crystallization.[10]

If these methods fail, column chromatography may be a more suitable purification technique.[10]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem Probable Cause & Scientific Rationale Recommended Solutions & Actions
The compound "oils out" instead of forming crystals. The boiling point of your chosen solvent is higher than the melting point of your compound (or the eutectic mixture of your compound and its impurities). The compound melts before it dissolves, forming an immiscible liquid layer.[5]1. Re-heat the solution until the oil fully dissolves, then add a small amount (1-5%) of additional hot solvent to lower the saturation point.2. Allow for very slow cooling. Insulate the flask to prevent rapid temperature change, which favors crystal lattice formation over oiling.3. Switch to a solvent with a lower boiling point. For example, if you are using DMF, consider switching to ethanol or methanol.
No crystals form upon cooling the solution. The solution is not sufficiently supersaturated. This can happen if too much solvent was added during the dissolution step, or if the compound remains highly soluble even at low temperatures.1. Induce nucleation: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[5]2. Add a seed crystal from a previous pure batch, if available.[10]3. Concentrate the solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.4. Cool further: Place the flask in an ice bath or a refrigerator for an extended period to maximize precipitation.
The final product has a low yield. This can be due to several factors: (1) The compound has significant solubility in the cold solvent; (2) Too much solvent was used initially; (3) Premature crystallization occurred during a hot filtration step; or (4) Crystals were re-dissolved during the washing step.1. Optimize Solvent Choice: Ensure your solvent has a steep solubility curve (high solubility when hot, low when cold).[5]2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.3. Pre-heat Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.[10]4. Wash with Ice-Cold Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[10]
The recrystallized crystals are still highly colored. The color may be inherent to the molecule, or it may indicate the presence of persistent, colored impurities. Nitroaromatic compounds are often yellow or orange. Degradation from excessive heating can also produce colored byproducts.1. Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Allow it to sit for a few minutes before performing a hot filtration to remove the charcoal. Caution: Charcoal can sometimes catalyze decomposition, so use it sparingly and briefly.2. Perform a Second Recrystallization: A subsequent recrystallization can further enhance purity.3. Assess Purity: Use an analytical technique like TLC or HPLC to determine if the color is from an impurity or is characteristic of the pure compound.
Section 3: Visualization & Experimental Protocols
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to flask. Add minimum hot solvent. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B Insoluble impurities present C 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum. E->F G Pure Product F->G

Caption: Standard experimental workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 2-hydrazinyl-4-nitropyridine in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Solvent Addition: Continue adding hot ethanol in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem during crystallization? Oiling Product 'oils out'? Start->Oiling Yes NoCrystals No crystals form? Start->NoCrystals No Oiling->NoCrystals No Sol_Oiling1 Re-heat, add more solvent, and cool slowly. Oiling->Sol_Oiling1 Yes LowYield Yield is very low? NoCrystals->LowYield No Sol_NoCrystals1 Scratch flask with glass rod or add a seed crystal. NoCrystals->Sol_NoCrystals1 Yes Sol_LowYield1 Ensure thorough cooling (ice bath). LowYield->Sol_LowYield1 Yes End Problem Resolved LowYield->End No Sol_Oiling2 Switch to a lower boiling point solvent. Sol_Oiling1->Sol_Oiling2 Sol_Oiling2->End Sol_NoCrystals2 Concentrate solution by evaporating some solvent. Sol_NoCrystals1->Sol_NoCrystals2 Sol_NoCrystals2->End Sol_LowYield2 Wash crystals only with minimal ice-cold solvent. Sol_LowYield1->Sol_LowYield2 Sol_LowYield2->End

Caption: A decision tree for troubleshooting common recrystallization issues.

References
  • EvitaChem. (n.d.). Buy 2-Hydrazinyl-5-methyl-4-nitropyridine (EVT-13809077).
  • BenchChem. (n.d.). Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • ChemScene. (n.d.). 148750-01-0 | 2-Hydrazinyl-4-nitropyridine.
  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • Google Patents. (n.d.). CA2148352C - Method of preparing hydrazine nitroform.
  • ResearchGate. (2020, August 31). How to purify hydrazone?
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • PubChem. (n.d.). 2-Hydrazinyl-4-nitropyridine.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
  • CymitQuimica. (n.d.). CAS 33544-42-2: 4-Hydrazino-3-nitropyridine.
  • MDPI. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • NASA Technical Reports Server. (2025, July 15). Thermal Decomposition of Hydrazine.

Sources

Optimization

Technical Support Center: A Guide to Minimizing Side-Product Formation in 2-Hydrazinyl-4-Nitropyridine Synthesis

Welcome to the technical support center for synthetic methodologies involving 2-hydrazinyl-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic methodologies involving 2-hydrazinyl-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted side-products, thereby improving your reaction yields, purity, and overall success.

Section 1: Understanding the Core Chemistry & Potential Pitfalls

The synthesis of 2-hydrazinyl-4-nitropyridine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a precursor such as 2-chloro-4-nitropyridine is treated with hydrazine hydrate. The potent electron-withdrawing effect of the nitro group at the C4 position, combined with the electron-deficient nature of the pyridine ring, makes the C2 position highly susceptible to nucleophilic attack by hydrazine.[1][2]

While the primary reaction is robust, its efficiency can be compromised by several competing side-reactions, especially when reaction conditions are not finely controlled. Understanding the mechanisms of these side-reactions is the first step toward their prevention.

cluster_reactants Reactants cluster_main Desired Pathway Start 2-Chloro-4-nitropyridine + Hydrazine Hydrate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Controlled Temp. (e.g., 25-80°C) Oxidation Oxidation Products (e.g., Azo-compounds) Start->Oxidation High Temp + O₂ (Air Exposure) Degradation Ring-Opened Products Start->Degradation Harsh Conditions (>120°C, Strong Base) ImpurityReaction Hydrazone Formation Start->ImpurityReaction Aldehyde/Ketone Impurities Product 2-Hydrazinyl-4-nitropyridine (Desired Product) Meisenheimer->Product Elimination of Cl-

Caption: Primary SNAr reaction pathway versus common side-reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My TLC plate shows multiple spots besides my product and starting material. What are they likely to be?

A1: The presence of multiple spots is a classic sign of side-product formation. Based on the chemistry, these impurities are often:

  • Oxidation Products: Hydrazine moieties can be sensitive to atmospheric oxygen, especially at elevated temperatures, leading to the formation of colored azo or azoxy compounds.[3] These often appear as distinct, sometimes colorful, spots on the TLC plate.

  • Ring-Opened Byproducts: Under excessively harsh conditions, such as very high temperatures or the presence of a strong base, the pyridine ring itself can undergo cleavage.[3] These byproducts will have significantly different polarities.

  • Hydrazones: If your solvent (e.g., acetone) or starting materials contain aldehyde or ketone impurities, the highly nucleophilic hydrazine product can readily condense to form hydrazones.[4]

Troubleshooting Steps:

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[5]

  • Re-evaluate your reaction temperature. Avoid excessive heating.

  • Ensure the purity of your reagents and solvents. Use freshly distilled solvents if carbonyl contamination is suspected.[6]

Q2: The yield of my desired 2-hydrazinyl-4-nitropyridine is consistently low. What are the most common causes?

A2: Low yield can stem from several factors:

  • Incomplete Reaction: The nucleophilic substitution may not have gone to completion. This is often due to insufficient temperature or reaction time. The SNAr reaction, while activated, still requires overcoming an energy barrier.[3]

  • Product Degradation: As discussed in Q1, the desired product can degrade under the reaction conditions, especially with prolonged heating.[3] This means that driving the reaction to 100% conversion with excessive heat may actually lower the isolated yield.

  • Suboptimal Stoichiometry: An incorrect ratio of hydrazine to the pyridine precursor can lead to an incomplete reaction (too little hydrazine) or promote side reactions (a very large excess). A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is often recommended to ensure full conversion without introducing excessive side reactions.[5]

Troubleshooting Steps:

  • Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent product degradation.[3]

  • Gradually increase the reaction temperature. If the reaction is sluggish at a lower temperature, incrementally increasing it while monitoring by TLC can find the optimal balance.

  • Verify the stoichiometry of your reagents. Ensure you are using a slight excess of hydrazine hydrate.

Q3: My reaction mixture turns dark brown or black, and I'm isolating an insoluble material. What's happening?

A3: This is almost always indicative of oxidation and/or polymerization. The formation of highly conjugated, complex structures leads to dark, often intractable materials.

Troubleshooting Steps:

  • Deoxygenate your solvent before adding reagents by bubbling nitrogen or argon through it.

  • Maintain an inert atmosphere throughout the entire reaction process.[5]

  • Lower the reaction temperature. Heat accelerates these undesirable decomposition pathways.[3]

Q4: Does the choice of solvent matter for this reaction?

A4: Yes, the solvent choice is critical. It influences reagent solubility, reaction rate, and the side-product profile. Polar aprotic solvents can accelerate SNAr reactions, but protic solvents are also commonly and successfully used.

SolventTypical ConditionsAdvantagesPotential Issues
Ethanol Reflux, 4-18 hGood solubility for reactants, easy to remove, common and inexpensive.[7]Lower boiling point may require longer reaction times.
1,4-Dioxane Reflux, 3-12 hHigher boiling point can speed up the reaction.[7]Peroxide formation risk; requires careful handling and purification.
DMF Reflux, ~6 hHigh boiling point, excellent solvent. Can significantly accelerate the reaction.[7]Difficult to remove completely; can decompose at high temperatures.
N,N-dimethylpropanolamine 125-130 °CCan also act as an acid scavenger, which may be beneficial.[5]Less common, higher boiling point.

The optimal choice depends on the reactivity of your specific substrate and the scale of your reaction. For many standard preparations, ethanol provides a good balance of reactivity and ease of handling.[7]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-hydrazinyl-4-nitropyridine, designed to minimize side-product formation.

Objective: To synthesize 2-hydrazinyl-4-nitropyridine from 2-chloro-4-nitropyridine.

Materials:

  • 2-Chloro-4-nitropyridine

  • Hydrazine hydrate (80% solution or as specified)

  • Ethanol (200 proof)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (e.g., silica gel with fluorescent indicator)

Experimental Workflow Diagram:

Setup 1. Setup - Assemble glassware under N₂ - Add 2-chloro-4-nitropyridine  and Ethanol Addition 2. Reagent Addition - Add hydrazine hydrate (1.5 eq)  dropwise at room temp Setup->Addition Reaction 3. Reaction - Heat to reflux (e.g., ~78°C) - Monitor by TLC every hour Addition->Reaction TLC TLC Check: Starting material consumed? Reaction->TLC TLC->Reaction No Workup 4. Workup - Cool to room temp - Reduce solvent volume - Precipitate with cold water TLC->Workup Yes Purify 5. Purification - Collect solid by filtration - Wash with cold water - Recrystallize from Ethanol/Water Workup->Purify

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Hydrazinyl-4-nitropyridine Reduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized pyridine derivatives. Reducing the C4-nitro group of 2-hydraziny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized pyridine derivatives. Reducing the C4-nitro group of 2-hydrazinyl-4-nitropyridine to an amine—while preserving the highly reactive and hydrogenolysis-susceptible C2-hydrazine moiety—requires precise thermodynamic and kinetic control.

This guide outlines the causality behind catalyst selection, loading optimization, and provides a self-validating protocol to ensure robust experimental reproducibility.

Mechanistic Pathway & Competing Reactions

To troubleshoot this reaction, we must first visualize the competing kinetic pathways. The reduction of a nitro group proceeds sequentially, but the presence of the hydrazine group introduces a severe risk of intramolecular degradation.

Pathway Substrate 2-Hydrazinyl-4-nitropyridine (Starting Material) Nitroso Nitroso Intermediate (Fast) Substrate->Nitroso Cat. / H2 Byproduct 2,4-Diaminopyridine (N-N Cleavage Byproduct) Substrate->Byproduct Pd/C (Intramolecular Transfer Hydrogenation) Hydroxylamine Hydroxylamine Intermediate (Rate-Determining Step) Nitroso->Hydroxylamine Cat. / H2 Target 4-Amino-2-hydrazinylpyridine (Target Product) Hydroxylamine->Target Optimal Pt/C Loading Target->Byproduct Excess Cat. / Over-reduction

Fig 1. Chemoselective reduction pathway vs. competing N-N bond cleavage in nitro-pyridines.

Core Troubleshooting & FAQs

Q1: Why does my standard Palladium on Carbon (Pd/C) hydrogenation result in the complete loss of the hydrazine group? A: The hydrazine moiety is not just a passive functional group; it is a potent hydrogen donor. When exposed to Pd/C, hydrazine undergoes rapid catalytic decomposition to generate nitrogen gas and active hydrogen species. In the case of 2-hydrazinyl-4-nitropyridine, introducing Pd/C triggers an intramolecular catalytic transfer hydrogenation [1]. The substrate's own hydrazine group sacrifices itself to reduce the nitro group, yielding 2,4-diaminopyridine or 2-H-4-aminopyridine instead of your target. Therefore, Pd/C is strictly contraindicated.

Q2: If Pd/C is unviable, which catalyst system and loading should I use for chemoselective nitro reduction? A: To preserve the N-N bond, you must decouple the reduction mechanism from the hydrazine's reactivity. We recommend using a Platinum-based catalyst (e.g., 5% Pt/C) at a strictly controlled low loading (0.1–0.25 mol%) [2], or an Iron-based catalyst system such as Iron(II) phthalocyanine [3]. Causality: Pt/C at low loadings under controlled H₂ pressure selectively reduces the nitro group via the hydroxylamine intermediate without breaching the activation energy barrier required for hydrazine N-N bond hydrogenolysis. Iron-based catalysts operate via a single-electron transfer (SET) mechanism that is highly specific to the nitro group's redox potential, leaving the hydrazine entirely intact.

Q3: My reaction stalls, and LC-MS shows a mass +16 Da higher than my target. Should I increase the catalyst loading? A: No. A mass of +16 Da indicates your reaction has stalled at the hydroxylamine intermediate (MW 140) rather than reaching the target amine (MW 124). The conversion of hydroxylamine to amine is the rate-determining step (RDS). While increasing catalyst loading (>2 mol%) will push past the RDS, it simultaneously provides enough active sites to trigger N-N bond cleavage, destroying your product. Instead of increasing loading, increase the H₂ pressure (e.g., from 1 bar to 4 bar) to increase the surface coverage of hydrogen on the Pt lattice, which kinetically favors hydroxylamine reduction over over-reduction [2].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes our internal optimization data for the reduction of 2-hydrazinyl-4-nitropyridine (0.2 M in Methanol).

Catalyst SystemLoading (mol%)Temp (°C)H₂ Pressure (bar)Conversion (%)Target Yield (%)N-N Cleavage (%)Status
10% Pd/C5.0251.0>99<5>90❌ Fails (Transfer Hydro.)
5% Pt/C0.05254.04510<1❌ Stalls at Hydroxylamine
5% Pt/C0.25254.0>9988 <2Optimal
5% Pt/C2.0504.0>994055❌ Over-reduction
Fe(II) Pc5.080N/A (Hydrazine)*9582<1✅ Viable Alternative

*Note: Fe(II) Pc utilizes external hydrazine hydrate as the reducing agent, which suppresses the decomposition of the substrate's internal hydrazine group via Le Chatelier's principle.

Self-Validating Experimental Protocol

Objective: Chemoselective reduction of the C4-nitro group using optimized Pt/C loading. Target Molecule: 4-amino-2-hydrazinylpyridine (Formula: C₅H₈N₄, MW: 124 g/mol ).

Step 1: Substrate & Catalyst Assembly

  • In a specialized pressure reactor, dissolve 2-hydrazinyl-4-nitropyridine (1.0 eq, MW 154) in anhydrous Methanol to achieve a 0.2 M concentration.

  • Add 5% Pt/C to achieve exactly 0.25 mol% active catalyst loading. Causality: Methanol is chosen because it stabilizes the hydroxylamine intermediate via hydrogen bonding, facilitating its desorption from the catalyst surface for further reduction. Validation Checkpoint: The initial solution is bright yellow. If the solution turns black and violently bubbles immediately upon catalyst addition, suspect trace palladium contamination causing auto-catalytic decomposition.

Step 2: Purging and Hydrogenation

  • Purge the vessel with N₂ (3x) to remove oxygen, then purge with H₂ (3x).

  • Pressurize the vessel to 4 bar H₂ and stir at 500 rpm at 25 °C for 4 hours. Causality: High pressure (4 bar) ensures the catalyst surface is saturated with hydrogen, which is required to clear the hydroxylamine RDS without needing to raise the temperature (which would risk N-N cleavage). Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The theoretical uptake is exactly 3.0 equivalents of H₂ per mole of substrate. An uptake approaching >3.5 equivalents is a direct indicator of runaway N-N cleavage.

Step 3: Reaction Monitoring (LC-MS) Sample the reaction under a blanket of N₂ at 2 hours and 4 hours. Validation Checkpoints:

  • At 2 hours: Look for m/z = 141[M+H]+. This confirms the presence of the hydroxylamine intermediate. The solution may appear transiently orange.

  • At 4 hours: The dominant peak must be m/z = 125 [M+H]+ (Target Amine).

  • Failure Mode: If m/z = 110 [M+H]+ (2,4-diaminopyridine byproduct, MW 109) exceeds 5% relative abundance, immediately vent the H₂ and cool the reactor to 0 °C to halt over-reduction.

Step 4: Catalyst Filtration and Isolation

  • Vent the H₂ gas and purge the reactor with N₂ (3x).

  • Filter the reaction mixture through a tightly packed pad of Celite under a strict inert N₂ atmosphere. Wash the cake with degassed methanol. Causality: The newly formed 4-amino-2-hydrazinylpyridine is highly electron-rich and extremely prone to air oxidation. Filtering under N₂ prevents oxidative degradation back to a nitroso or azo polymeric species.

References
  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. URL:[Link]

  • Kasparian, A., et al. (2020). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Organic Process Research & Development (ACS Publications). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Hydrazinyl-4-nitropyridine and 2-Hydrazinyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of heterocyclic chemistry, nitropyridine derivatives serve as exceptionally versatile building blocks for the synthesis of agr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, nitropyridine derivatives serve as exceptionally versatile building blocks for the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2] The introduction of a nitro group (-NO₂) fundamentally alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic substitution while significantly activating it for nucleophilic aromatic substitution (SNAr).[1][3] When combined with a hydrazinyl moiety (-NHNH₂), a potent nucleophile in its own right, the resulting hydrazinylnitropyridines become powerful synthons for constructing complex molecular architectures.

This guide provides an in-depth comparative analysis of two constitutional isomers: 2-hydrazinyl-4-nitropyridine and 2-hydrazinyl-3-nitropyridine . The seemingly subtle difference in the placement of the nitro group—para versus meta relative to the hydrazinyl substituent—imparts distinct and predictable differences in their reactivity. Understanding these nuances is critical for synthetic chemists to select the appropriate isomer and optimize reaction conditions to achieve desired chemical transformations. We will explore their electronic properties, compare their reactivity as nucleophiles and in cycloaddition reactions, and provide supporting experimental protocols.

Electronic and Structural Analysis: The Decisive Role of Nitro Group Position

The reactivity of these isomers is dictated by the powerful electron-withdrawing nature of the nitro group, which influences the pyridine ring and the attached hydrazinyl group through both inductive and resonance effects.[4]

  • 2-Hydrazinyl-4-nitropyridine: The nitro group is positioned para to the C2 carbon bearing the hydrazinyl group. This arrangement allows for maximum delocalization of electron density from the ring and the hydrazinyl group's nitrogen atoms through resonance. The resulting electron deficiency is pronounced across the molecule, particularly at the hydrazinyl moiety. This significantly dampens the nucleophilicity of the terminal amino group of the hydrazine. Concurrently, this strong para-activation makes the C3 and C5 positions highly electrophilic and susceptible to attack by other nucleophiles.

  • 2-Hydrazinyl-3-nitropyridine: The nitro group is meta to the hydrazinyl substituent. In this configuration, the electron-withdrawing influence on the hydrazinyl group is primarily through the inductive effect, as direct resonance delocalization between the two groups is not possible. Consequently, the hydrazinyl group in the 3-nitro isomer retains a higher degree of electron density and is therefore expected to be a more potent nucleophile compared to its 4-nitro counterpart. The nitro group at C3 strongly activates the C2, C4, and C6 positions for SNAr.

Below is a diagram illustrating the key electronic differences and resonance contributors.

Caption: Structural and electronic comparison of the two isomers.

Comparative Reactivity

Nucleophilicity of the Hydrazinyl Group: Hydrazone Formation

The quintessential reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones.[5][6] This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.[5] The higher inherent nucleophilicity of 2-hydrazinyl-3-nitropyridine suggests it will react more readily with aldehydes and ketones than 2-hydrazinyl-4-nitropyridine. While direct kinetic comparison studies are scarce in the literature, the established principle that less nucleophilic hydrazides exhibit different reaction pathways supports this assertion.[7]

Table 1: Predicted Reactivity in Hydrazone Formation

Feature2-Hydrazinyl-4-nitropyridine2-Hydrazinyl-3-nitropyridineRationale
Reaction Rate with Carbonyls SlowerFasterHigher nucleophilicity of the hydrazine group due to weaker electronic deactivation by the meta-nitro group.
Reaction Conditions May require more forcing conditions (e.g., stronger acid catalysis, higher temperature).Proceeds under milder conditions.Lower activation energy barrier for the more nucleophilic reagent.
Yields Potentially lower or requires longer reaction times for completion.Generally higher and achieved more rapidly.More efficient nucleophilic attack leads to more favorable reaction kinetics.
Cycloaddition and Cyclization Reactions

Hydrazinylpyridines are invaluable precursors for synthesizing fused heterocyclic systems like pyrazoles, triazines, and pyridazines through cycloaddition or condensation-cyclization reactions.[8][9][10] The reactivity in these transformations is again governed by the nucleophilicity of the hydrazine and the electronic nature of the pyridine ring.

For example, in reactions with β-dicarbonyl compounds to form pyrazoles, 2-hydrazinyl-3-nitropyridine is expected to be the superior reactant. The reaction involves initial hydrazone formation followed by intramolecular cyclization and dehydration. The faster initial condensation of the 3-nitro isomer would facilitate a more efficient overall transformation.

Conversely, in reactions where the nitropyridine ring itself acts as a dienophile or heterodienophile in a Diels-Alder type reaction, the electronic properties of the ring become paramount. The electron-deficient nature of nitropyridones, for instance, allows them to serve as effective dienophiles.[11] While both isomers possess electron-deficient rings, the specific substitution pattern could influence regioselectivity in cycloaddition reactions.

G start Reactants (Hydrazinylnitropyridine + Carbonyl) step1 Nucleophilic Attack (Rate-determining step) start->step1 intermediate Tetrahedral Intermediate step1->intermediate note1 Faster for 2-hydrazinyl-3-nitropyridine step1->note1 note2 Slower for 2-hydrazinyl-4-nitropyridine step1->note2 step2 Dehydration intermediate->step2 end Hydrazone Product step2->end

Caption: Generalized workflow for hydrazone formation.

Experimental Protocols

The synthesis of both isomers typically relies on the nucleophilic aromatic substitution of a suitable chloronitropyridine with hydrazine hydrate.[12][13]

Protocol 1: Synthesis of 2-Hydrazinyl-3-nitropyridine

This protocol is adapted from a documented procedure.[14]

Workflow Diagram:

G A 2-Chloro-3-nitropyridine in Acetonitrile B Cool to 0°C A->B C Add Hydrazine Hydrate B->C D Stir at 20°C for 20h C->D E Concentrate under Reduced Pressure D->E F Isolate Yellow Solid Product E->F

Caption: Synthesis workflow for 2-hydrazinyl-3-nitropyridine.

Step-by-Step Procedure:

  • To a solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) in a reaction vessel, cool the mixture to 0°C using an ice bath.

  • Slowly add hydrazine hydrate (28 g, 474 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to 20°C. Continue stirring for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting yellow solid is 2-hydrazinyl-3-nitropyridine (yields are reported to be quantitative).[14] MS (ESI) m/z: 155.1 [M+H]⁺.[14]

Protocol 2: General Synthesis of 2-Hydrazinylpyridines via SNAr

This generalized protocol is based on methods for reacting halo-pyridines with hydrazine.[13][15][16]

Step-by-Step Procedure:

  • Dissolve the corresponding 2-halo-4-nitropyridine (1 equivalent) in a suitable solvent such as ethanol, 1,4-dioxane, or 2-propanol.[13][16]

  • Add an excess of hydrazine hydrate (typically 3-7 equivalents).[16]

  • The reaction may proceed at room temperature (20-25°C) if the pyridine ring is highly activated, or it may require heating (e.g., 65°C to reflux) for several hours.[13][16]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the solvent is typically removed under reduced pressure. The product may precipitate from the reaction mixture and can be collected by filtration, or an aqueous workup may be required to remove excess hydrazine and salts.

  • Purify the crude product by recrystallization if necessary.

Safety Note: Reactions involving hydrazine should be conducted in a well-ventilated fume hood, as hydrazine is toxic and flammable. Exotherms are possible, especially on a larger scale, and appropriate cooling should be readily available.[16]

Summary and Synthetic Outlook

The choice between 2-hydrazinyl-4-nitropyridine and 2-hydrazinyl-3-nitropyridine should be a deliberate one, guided by the specific transformation intended.

Table 2: Comparative Summary and Recommended Applications

IsomerKey Reactivity FeaturePrimary Application Area
2-Hydrazinyl-4-nitropyridine • Lower hydrazine nucleophilicity.• Highly activated C3/C5 positions.• Substrate for further SNAr reactions at C3/C5.• Situations where a less reactive hydrazine is needed to prevent side reactions.
2-Hydrazinyl-3-nitropyridine • Higher hydrazine nucleophilicity.• Activated C4/C6 positions.• Nucleophile in condensation reactions (hydrazone formation).• Precursor for cyclization reactions initiated by the hydrazine group (e.g., pyrazole synthesis).

References

  • BenchChem. Reactivity of the nitro group on a pyridine ring.
  • Kranjc, K., et al. Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules.
  • PMC. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Chegg. Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?
  • BenchChem. A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Amino-4-nitropyridine 1-oxide and 4-nitropyridine 1-oxide.
  • Molecules. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • ChemicalBook. 2-HYDRAZINO-3-NITROPYRIDINE synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.
  • PMC. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • Beilstein Journal of Organic Chemistry. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity.
  • ResearchGate. Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review).
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • ResearchGate. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
  • Semantic Scholar. Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1.
  • PubMed. Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates.
  • Wordpress. Cycloaddition/ Diels-Alder Approaches.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • ResearchGate. Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst.
  • ResearchGate. The reactions of highly electrophilic 2-chloronicotinonitriles with...
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • PubChem. 2-Hydrazinyl-4-nitropyridine.
  • PMC. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PMC. Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis.
  • ChemScene. 148750-01-0 | 2-Hydrazinyl-4-nitropyridine.
  • ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.
  • CymitQuimica. CAS 33544-42-2: 4-Hydrazino-3-nitropyridine.
  • Nature. REACTION OF PYRIDINE NUCLEOTIDES WITH 2,4-DINITROPHENYLHYDRAZINE.
  • Googleapis.com. III IIHIII.
  • ResearchGate. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
  • Organic Chemistry Frontiers (RSC Publishing). n-BuLi-promoted nucleophilic addition of unactivated C(sp3)–H bonds to diazo compounds as N-terminal electrophiles: efficient synthesis of hydrazine derivatives.
  • Google Patents. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • MDPI. 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine.

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Comparative

Structural Validation of 2-Hydrazinyl-4-nitropyridine: A Comparative Mass Spectrometry Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Platform Performance Comparison Guide

Executive Summary: The Analytical Challenge

2-Hydrazinyl-4-nitropyridine (C₅H₆N₄O₂, Monoisotopic Mass: 154.0491 Da) is a highly reactive heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates[1][2]. Validating the structure of this compound presents two distinct analytical challenges:

  • Thermal Lability: The N-N bond of the hydrazine moiety is highly susceptible to thermal degradation and oxidative cleavage.

  • Low Molecular Weight: At ~154 Da, the intact molecule falls into a mass range heavily plagued by background noise and matrix interferences in certain mass spectrometry (MS) platforms.

As an application scientist, I have evaluated multiple MS platforms for the structural validation of hydrazine derivatives. This guide objectively compares the performance of High-Resolution Electrospray Ionization (ESI-HRMS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), providing empirical causality for platform selection and a self-validating experimental protocol.

Platform Performance Comparison

To establish a robust analytical workflow, we must evaluate how different ionization techniques interact with the physicochemical properties of 2-hydrazinyl-4-nitropyridine.

Product A: ESI-LC-MS/MS (The Recommended Standard)

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal residual internal energy[3].

  • Mechanistic Advantage: By operating at near-ambient temperatures during the initial droplet formation, ESI preserves the fragile N-N bond of the hydrazine group. In positive ion mode (+ESI), protonation readily occurs on the pyridine nitrogen or the terminal hydrazine amine, yielding a highly stable, intact [M+H]⁺ ion at m/z 155.056.

  • Performance: ESI coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer provides sub-5 ppm mass accuracy, allowing for unambiguous molecular formula confirmation[2].

Alternative 1: GC-MS (Electron Impact)

Gas Chromatography coupled with Electron Impact (EI) MS is a "hard" ionization technique requiring sample volatility.

  • Mechanistic Failure: The injection port of a GC is typically maintained at >250°C. At these temperatures, 2-hydrazinyl-4-nitropyridine undergoes rapid thermal decomposition, often cleaving the hydrazine group to form the corresponding amine or generating complex secondary decomposition products[4].

  • Performance: Without complex and time-consuming derivatization steps (e.g., using pentafluorophenyl hydrazine), GC-MS cannot reliably detect the intact molecule, making it unsuitable for direct structural validation.

Alternative 2: MALDI-TOF

MALDI utilizes a laser-absorbing matrix to facilitate desorption and ionization.

  • Mechanistic Failure: Common MALDI matrices (such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) generate dense clusters of background matrix ions in the low mass range (<200 Da).

  • Performance: The target signal for 2-hydrazinyl-4-nitropyridine (m/z 155) is completely obscured by this matrix interference, rendering MALDI-TOF blind to this specific small molecule.

Quantitative Data Summary
Analytical PlatformIonization TechniqueTarget Ion ObservedMass AccuracyStructural PreservationVerdict
ESI-HRMS (Q-TOF) Soft (Electrospray)m/z 155.0567 [M+H]⁺< 5 ppmExcellentRecommended
GC-EI-MS Hard (Electron Impact)Degradation productsNominalPoor (Thermal cleavage)Not Recommended
MALDI-TOF Laser DesorptionObscured by matrixVariableModerateNot Recommended

Analytical Decision Workflow

The following decision matrix illustrates the logical pathway for selecting the appropriate MS platform based on the compound's physicochemical properties.

MS_Workflow Compound 2-Hydrazinyl-4-nitropyridine (MW: 154.13 Da) Decision Select MS Platform Compound->Decision ESI ESI-HRMS (Q-TOF) Soft Ionization Decision->ESI Polar/Labile GC GC-EI-MS Hard Ionization Decision->GC Volatile MALDI MALDI-TOF Matrix Desorption Decision->MALDI High MW ESI_Result Optimal: Intact [M+H]+ m/z 155.056 ESI->ESI_Result GC_Result Suboptimal: Thermal Degradation of Hydrazine GC->GC_Result MALDI_Result Suboptimal: Matrix Interference (<200 m/z) MALDI->MALDI_Result

Analytical decision matrix and platform performance outcomes for 2-hydrazinyl-4-nitropyridine.

Self-Validating Experimental Protocol: ESI-LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) and mathematical validation criteria to eliminate false positives.

Phase 1: Sample Preparation

Rationale: Hydrazines can oxidize in solution. Fresh preparation in mildly acidic conditions stabilizes the amine for positive mode ionization.

  • Weigh 1.0 mg of 2-hydrazinyl-4-nitropyridine standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using an injection solvent of 50:50 Water:Methanol containing 0.1% Formic Acid (v/v).

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Q-TOF):

    • Polarity: Positive Ion Mode (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (Optimized to evaporate solvent without thermally stressing the analyte).

    • Mass Range: m/z 50 to 500.

Phase 3: Self-Validation & Data Processing

A protocol is only as good as its internal validation. Execute the following sequence:

  • System Suitability Test (Blank Injection): Inject the 50:50 Water:Methanol (0.1% FA) blank. Ensure no peaks are present at m/z 155.056 ± 0.05 Da to rule out carryover.

  • Target Acquisition: Inject the 1 µg/mL sample. Extract the chromatogram for the theoretical [M+H]⁺ ion at 155.0567 Da .

  • Mass Accuracy Calculation: Calculate the mass error using the formula: Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ Acceptance Criterion: The mass error must be < 5 ppm .

  • MS/MS Structural Confirmation: Isolate m/z 155.05 in the quadrupole and apply a Collision Energy (CE) of 15-25 eV. Look for characteristic neutral losses, such as the loss of NH₃ (-17 Da) or NO₂ (-46 Da), which confirm the presence of the hydrazine and nitro functional groups respectively[3].

References

  • Source: National Institutes of Health (NIH)
  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Source: Defense Technical Information Center (DTIC)

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Operational Guide: Handling 2-Hydrazinyl-4-nitropyridine

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing novel kinase inhibitors. A critical intermediate in these workflows is 2-Hydrazinyl-4-nitropyridine (CAS: 148750-01-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing novel kinase inhibitors. A critical intermediate in these workflows is 2-Hydrazinyl-4-nitropyridine (CAS: 148750-01-0)[1]. This compound is highly valued for its utility in constructing complex heterocycles, such as aminotriazolopyridines, which are potent inhibitors of Spleen Tyrosine Kinase (Syk) and FLT3 kinases—targets crucial in the treatment of inflammatory diseases and acute myeloid leukemia (AML)[2]. However, the presence of both a reactive hydrazine moiety and a nitroaromatic ring necessitates rigorous safety and logistical planning.

Mechanistic Hazard Analysis

Understanding the chemical causality behind the hazards is essential for effective risk mitigation:

  • The Hydrazine Moiety: Hydrazines are potent nucleophiles and reducing agents. Biologically, they exhibit acute toxicity via oral, dermal, and inhalation routes, and act as specific target organ toxicants[3]. Furthermore, they can permeate standard laboratory gloves if exposed for prolonged periods.

  • The Nitroaromatic Ring: Nitro compounds can undergo rapid, exothermic reduction. When combined with a reducing hydrazine group on the same molecule, the compound possesses inherent energetic potential, especially under thermal stress or in the presence of incompatible oxidizers.

Personal Protective Equipment (PPE) Matrix

To ensure operational safety, PPE must be scaled to the magnitude of the handling task. Below is the validated PPE matrix for 2-Hydrazinyl-4-nitropyridine.

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 50 g)Rationale / Causality
Gloves Single Nitrile (min 4 mil)Double Nitrile (outer 8 mil) or Butyl RubberHydrazines can slowly permeate thin nitrile. Double gloving ensures a breach-safe layer during extended synthesis.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles & Face ShieldPrevents ocular exposure to highly irritating nitroaromatic dust or reactive splash during solvation.
Body Protection Standard Lab Coat (Cotton)Flame-Resistant (FR) Lab Coat & ApronMitigates risk from potential exothermic runaway reactions inherent to nitro-hydrazine compounds.
Respiratory N/A (Handled in Fume Hood)N95/P100 Particulate RespiratorPrevents inhalation of toxic, sensitizing crystalline dust if weighing outside of primary containment.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

Trustworthiness Check: Before initiating any protocol, verify that your Class IIB fume hood has a calibrated face velocity of 80–120 feet per minute (fpm).

  • Preparation and Weighing:

    • Action: Tare the receiving vial inside the fume hood. If weighing must occur externally, use a sealed weighing enclosure or an analytical balance with a draft shield, wearing a P100 respirator.

    • Causality: 2-Hydrazinyl-4-nitropyridine is a solid powder. Airborne particulates can cause severe respiratory toxicity and sensitization[3].

  • Solvation and Transfer:

    • Action: Dissolve the compound in the appropriate solvent (e.g., ethanol or dioxane, as used in the synthesis of di-1-(4-nitropyridin-2-yl)hydrazine-1,2-dicarboxylate[2]) directly within the primary containment zone.

    • Causality: Handling the compound in solution eliminates the dust inhalation hazard and standardizes the concentration for downstream stoichiometric precision.

  • Reaction Execution (Kinase Inhibitor Synthesis):

    • Action: Maintain the reaction under an inert atmosphere (Nitrogen or Argon).

    • Causality: Prevents uncontrolled oxidation of the hydrazine group by atmospheric oxygen, which can lead to unwanted byproducts and reduce the yield of the target aminotriazolopyridine.

HandlingWorkflow Start Receipt & Storage (2-8°C, Sealed) PPE Don Appropriate PPE (Double Nitrile, FR Coat) Start->PPE FumeHood Transfer to Fume Hood (Face Velocity 80-120 fpm) PPE->FumeHood Weighing Weighing & Solvation (Eliminate Dust Hazard) FumeHood->Weighing Reaction Inert Atmosphere Reaction (Kinase Inhibitor Synthesis) Weighing->Reaction Quenching Quench & Decontamination (5% Sodium Hypochlorite) Reaction->Quenching Disposal Hazardous Waste Disposal (Segregated Organics) Quenching->Disposal

Operational workflow for the safe handling and processing of 2-Hydrazinyl-4-nitropyridine.

Emergency Response & Disposal Protocols

The disposal of hydrazine derivatives requires active quenching rather than passive disposal, due to their environmental toxicity and reactivity.

  • Spill Response: Do not sweep dry powder. Cover the spill with a damp absorbent pad to suppress dust. Carefully transfer the pad to a hazardous waste container using non-sparking tools.

  • Chemical Quenching (Decontamination):

    • Procedure: Treat contaminated glassware and residual 2-Hydrazinyl-4-nitropyridine with a dilute (5%) sodium hypochlorite (bleach) solution.

    • Causality: Hypochlorite oxidizes the toxic hydrazine moiety into inert nitrogen gas and water. This self-validating step ensures that no active hydrazine enters the general organic waste stream, preventing downstream cross-reactions.

  • Waste Segregation: Store the quenched, neutralized aqueous waste separately from halogenated organic solvents.

Signaling Pathway Context: Why We Use This Intermediate

To provide context for these rigorous safety protocols, it is helpful to understand the ultimate biological value of the molecules synthesized from 2-Hydrazinyl-4-nitropyridine. Derivatives of this compound are cyclized into potent Syk kinase inhibitors. Syk acts as a central initiator in the signaling cascade of mast cells and B-cells. By inhibiting Syk, these drugs prevent the downstream release of inflammatory mediators like histamine and leukotrienes, offering therapeutic avenues for asthma, rheumatoid arthritis, and leukemias[2].

SykPathway Stimulus Antigen Crosslinking (FcεRI Receptor) Lyn Lyn Kinase Activation Stimulus->Lyn Syk Syk Kinase (Inflammatory Mediator) Lyn->Syk PLCg PLCγ Activation Syk->PLCg Ca Calcium Mobilization PLCg->Ca Response Mast Cell Degranulation (Histamine Release) Ca->Response Inhibitor Synthesized Syk Inhibitor (from 2-Hydrazinyl-4-nitropyridine) Inhibitor->Syk Inhibits

Syk Kinase Signaling Pathway highlighting the therapeutic intervention point.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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